4-Amino-2,2-dimethylbutanoic acid
Overview
Description
4-Amino-2,2-dimethylbutanoic acid is an organic compound with the molecular formula C6H13NO2 It is a derivative of butanoic acid, featuring an amino group and two methyl groups attached to the second carbon atom
Mechanism of Action
Target of Action
4-Amino-2,2-dimethylbutanoic acid is primarily used as a linker in the field of organic synthesis . It is involved in the formation of a new oxidatively activated safety catch linker for reaction monitoring and optimization on solid support .
Mode of Action
The compound interacts with its targets through an oxidative process. The CAN (ceric ammonium nitrate) promotes oxidative debenzylation of the tertiary N-benzylamine moiety, followed by concomitant cyclisation and release of alcohols and amines .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of various organic compounds, including phenol derivatives .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds. It has been demonstrated in both solution phase model studies and on the solid phase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,2-dimethylbutanoic acid can be achieved through several methodsThe reaction typically requires the use of strong bases and appropriate alkylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,2-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of amino acid derivatives .
Scientific Research Applications
4-Amino-2,2-dimethylbutanoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-ethylbutanoic acid
- 4-Amino-3-methylbutanoic acid
- 2,2-Dimethylbutanoic acid
Comparison
Compared to similar compounds, 4-Amino-2,2-dimethylbutanoic acid is unique due to its specific structural configuration, which includes two methyl groups on the second carbon atom. This configuration may influence its reactivity and interactions with other molecules, making it distinct from other amino acid derivatives .
Properties
IUPAC Name |
4-amino-2,2-dimethylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3-4-7)5(8)9/h3-4,7H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEOMMHBZTWQLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363588 | |
Record name | 4-amino-2,2-dimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138146-22-2 | |
Record name | 4-amino-2,2-dimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-Amino-2,2-dimethylbutanoic acid influence its ability to promote β-hairpin formation in peptides?
A1: this compound (γ2,2), unlike its isomers γ3,3 and γ4,4, is less effective at promoting β-hairpin formation when incorporated into specific peptide sequences. This difference arises from the positioning of the two methyl groups on the Cα carbon. [] In the context of a model octapeptide, the geminal dimethyl substitution at the Cα of γ2,2 leads to unfavorable steric interactions. [] This hinders its ability to adopt the necessary conformation for a tight C12 β-hairpin nucleating turn, which is crucial for efficient β-hairpin formation. [] Conversely, the γ3,3 and γ4,4 isomers, with geminal substitutions at other carbon positions, are well-accommodated within the turn structure, leading to stable, well-registered β-hairpins. []
Q2: Beyond peptide design, what other applications has this compound been investigated for?
A2: this compound has shown promise as a key component in a novel safety-catch linker system for solid-phase synthesis. [] This system allows for efficient reaction monitoring and optimization directly on the solid support. [] Specifically, the N-benzyl protected derivative of this compound is attached to the solid support. [] Upon completion of the desired reaction on the solid phase, the linker can be selectively cleaved through a ceric ammonium nitrate (CAN) mediated oxidative debenzylation. [] This cleavage then triggers a cyclization reaction, ultimately leading to the release of the desired product from the solid support. [] This method has been successfully applied in the synthesis of various phenol derivatives. []
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